(3-Amino-1-benzylpiperidin-4-yl)methanol is a chemical compound with significant interest in medicinal chemistry. It is characterized by its molecular formula and a molecular weight of 220.31 g/mol. The compound is identified by the CAS Number 1333975-62-4, and it is primarily utilized in research settings due to its potential applications in drug development, particularly as a ligand for acetylcholine receptors .
This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities. Piperidine derivatives often exhibit properties that make them useful in the development of pharmaceuticals targeting various neurological and psychiatric disorders, including Alzheimer's disease and other cognitive impairments .
The synthesis of (3-Amino-1-benzylpiperidin-4-yl)methanol can be achieved through several methods, often involving the modification of existing piperidine structures. One common approach includes the use of benzyl halides in reactions with piperidine derivatives, followed by reduction processes to yield the desired amine functionalities.
For example, a typical synthetic route may involve:
The molecular structure of (3-Amino-1-benzylpiperidin-4-yl)methanol can be represented by its canonical SMILES notation: C1CN(CC(C1CO)N)CC2=CC=CC=C2
. This notation indicates a complex arrangement featuring a piperidine ring and a benzyl group, along with an alcohol functional group.
Key structural data includes:
InChI=1S/C13H20N2O/c14-13-9-15(7-6-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10,14H2
QETCDVMSZOJWMB-UHFFFAOYSA-N
.The compound can participate in various chemical reactions typical for amines and alcohols:
These reactions often require specific conditions:
(3-Amino-1-benzylpiperidin-4-yl)methanol acts primarily as a ligand for acetylcholine receptors. Its mechanism involves binding to these receptors, which plays a vital role in neurotransmission.
Research indicates that derivatives of this compound can exhibit varying degrees of inhibition against acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition can enhance cholinergic signaling and has implications for treating conditions like Alzheimer's disease .
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound's physical and chemical properties .
(3-Amino-1-benzylpiperidin-4-yl)methanol has several scientific uses:
This compound exemplifies the ongoing research efforts aimed at understanding and manipulating neurotransmitter systems for therapeutic benefit.
The industrial synthesis of (3-amino-1-benzylpiperidin-4-yl)methanol employs strategically designed multi-step sequences that functionalize the piperidine core through systematic bond formation. A prominent seven-step industrial route initiates with inexpensive piperidine precursors, beginning with N-benzyl-4-carbonylethyl nipecotate (Type I compound). This precursor undergoes ammonolysis in 25% aqueous ammonia at 30-40°C for 16-30 hours (mol ratio 1:2-1:5), yielding the corresponding carboxamide (Type II compound) after methyl tert-butyl ether extraction . Subsequent critical functionalization involves nucleophilic addition using methylmagnesium bromide under cryogenic conditions (-60°C to -40°C), where the Grignard reagent attacks the carboxamide carbonyl to generate an imine intermediate. This intermediate spontaneously undergoes an intramolecular "folding condensation" – a distinctive feature of this synthetic route – to construct the hydroxymethyl-bearing carbon center, forming the advanced intermediate Type III compound after toluene-mediated cyclization .
Alternative industrial pathways leverage trans-3-amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester hydrochloride (C₁₅H₂₃ClN₂O₂) as a pivotal crystalline intermediate. This compound undergoes selective reduction of the ester moiety to the primary alcohol while preserving the amine functionality, typically employing borane reagents or catalytic hydrogenation under controlled conditions. The stereochemical integrity of the 3,4-disubstituted piperidine ring is maintained throughout this transformation, with X-ray crystallography data indicating a chair conformation and equatorial benzyl orientation minimizing steric strain [7]. Recent methodological advances enable late-stage C-H functionalization of the saturated piperidine core, allowing direct introduction of hydroxymethyl groups via photoredox-catalyzed reactions or transition-metal catalyzed insertions, though these approaches currently remain at the laboratory scale [7].
Table 1: Key Industrial Multi-Step Synthetic Routes to (3-Amino-1-benzylpiperidin-4-yl)methanol
Synthetic Route | Starting Material | Critical Steps | Key Intermediate | Reported Yield |
---|---|---|---|---|
Folding Condensation Route | N-Benzyl-4-carbonylethyl nipecotate | Ammonolysis → Grignard Addition → Folding Condensation | Type III Compound | High overall yield (exact % proprietary) |
Ester Reduction Route [7] | trans-3-Amino-1-benzyl-piperidine-4-carboxylic acid ethyl ester | Ester Reduction → Crystallization | Hydrochloride Salt (C₁₅H₂₃ClN₂O₂) | Moderate to High (process-dependent) |
Late-Stage C-H Functionalization [7] | Preformed 3-aminopiperidine | Direct C-H Hydroxymethylation | Not specified | Laboratory scale only |
Reductive amination constitutes a pivotal transformation for establishing the critical 3-amino group on the piperidine scaffold while concurrently enabling stereocontrol. A particularly efficient protocol transforms keto intermediates (e.g., 1-benzyl-4-methylenepiperidin-3-one) using ammonium acetate in combination with sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane at ambient temperature. This mild reducing system selectively targets the iminium species formed in situ, minimizing over-reduction byproducts and affording the 3-aminopiperidine derivative with excellent diastereoselectivity (>95% trans isomer) [4]. The chemoselectivity profile proves crucial as it preserves existing hydroxymethyl groups and prevents N-debenzylation, a common side reaction observed under more forcing hydrogenation conditions.
Hydrazide intermediates emerge as strategically valuable precursors for the target molecule, particularly when circumventing highly pyrophoric reagents like lithium aluminium hydride (LiAlH₄). Patent CN105237463A details a safer approach wherein a Type III hydrazide intermediate undergoes Raney nickel-catalyzed deoxygenation under 4 atm hydrogen pressure in methanol solvent. Optimized conditions (30-70°C, weight ratio substrate:Raney Ni = 30:1) achieve near-quantitative conversion to (3-amino-1-benzylpiperidin-4-yl)methanol within 4-7 hours. This method eliminates the explosion risks associated with traditional hydrazide reductions using LiAlH₄ while simultaneously simplifying workup procedures – filtration removes the catalyst, followed by solvent evaporation yielding the product in high purity (>98% by HPLC) without requiring chromatographic purification . The reaction proceeds through a diimide intermediate generated in situ on the nickel surface, which selectively reduces the C=N bond while leaving other functional groups intact.
Solvent engineering significantly enhances the efficiency of these reductive steps. Employing tetrahydrofuran (THF) for Grignard additions followed by methyl tert-butyl ether (MTBE) extraction creates a biphasic system that facilitates the isolation of water-sensitive intermediates. Subsequent backflow condensation in toluene promotes ring closure while azeotropically removing water, driving the reaction equilibrium toward the desired cyclic product .
Achieving precise stereocontrol at the C3 and C4 positions of the piperidine ring represents a fundamental synthetic challenge due to the profound influence of stereochemistry on biological activity. The thermodynamically favored trans-diastereomer [(3S,4S)- or (3R,4R)-configuration] predominates in synthetic mixtures due to minimized 1,3-diaxial interactions within the chair conformation. Nuclear Overhauser effect (NOE) spectroscopy confirms this relative configuration, revealing strong NOE correlations between H3 and H4 protons indicating their cis orientation, while the benzyl substituent adopts an equatorial position to alleviate steric strain [7] [8].
Chiral resolution techniques become indispensable for obtaining enantiopure material. Diastereomeric salt formation using L-di-p-toluoyltartaric acid (L-DTTA) effectively separates racemic mixtures of the trans-isomer. The process exploits differential solubility between diastereomeric salts in methanol/acetone mixtures, typically yielding the desired (3R,4R) or (3S,4S) enantiomer with >99% enantiomeric excess (ee) after single recrystallization . This resolution proves particularly efficient when conducted at the ester precursor stage (ethyl trans-3-amino-1-benzylpiperidine-4-carboxylate), where the protonated amino group forms a robust ionic interaction with the chiral acid anion. Subsequent reduction preserves the stereochemical integrity, delivering enantiomerically pure [(3S,4S)-4-amino-1-benzylpiperidin-3-yl]methanol (CAS# 1177198-30-9) [3] [8].
Enzymatic resolution offers an alternative stereoselective approach. Lipases (e.g., Candida antarctica Lipase B) demonstrate high catalytic efficiency for acylating the hydroxymethyl group of the cis-isomer in vinyl acetate, leveraging subtle differences in the enzyme's active site geometry to discriminate between stereoisomers. This biocatalytic method achieves kinetic resolution factors (E) exceeding 200, enabling practical isolation of both enantiomers of the trans-isomer and the cis-isomer when desired [7]. Computational modeling reveals that the superior binding affinity of the trans-isomer to AChE correlates with specific hydrogen-bonding interactions involving Tyr121 and π-cation interactions with Trp279 – interactions geometrically unattainable by the cis-diastereomer [4].
Table 2: Stereoisomers of (3-Amino-1-benzylpiperidin-4-yl)methanol and Key Characteristics
Stereoisomer | CAS Number | Relative Configuration | Absolute Configuration | Key Synthetic Approach | Notable Feature |
---|---|---|---|---|---|
Racemic trans | 1333975-62-4 | 3,4-trans | N/A | Direct synthesis from non-chiral precursors | Predominant kinetic product |
(3S,4S)-trans | 1177198-30-9 | 3,4-trans | (3S,4S) | L-DTTA resolution of precursor | Bioactive enantiomer in ChE inhibition |
(3R,4R)-trans | Not specified | 3,4-trans | (3R,4R) | L-DTTA resolution of precursor | Enantiomer of lower affinity |
cis Isomer | Not specified | 3,4-cis | (3R,4S) or (3S,4R) | Epimerization under basic conditions | Higher energy conformation |
Solvent selection profoundly impacts reaction kinetics, selectivity, and ultimate yield throughout the synthetic sequence. Polar protic solvents, particularly ethanol, maximize efficiency during ammonolysis (first step), where optimal concentrations of 25% aqueous ammonia in ethanol (v/v 1:3) enhance nucleophilicity while maintaining substrate solubility, achieving >85% conversion to the carboxamide intermediate [4]. Conversely, ethereal solvents prove indispensable for organometallic reactions: Methyl tert-butyl ether (MTBE) serves dual roles as reaction medium and extraction solvent for the moisture-sensitive imine intermediate generated during the Grignard addition step. Its low water solubility facilitates efficient phase separation during workup, minimizing hydrolysis losses and increasing isolated yields by 15-20% compared to THF alone .
Catalyst systems undergo rigorous optimization to balance activity, cost, and safety. Raney nickel (weight ratio substrate:catalyst = 30:1) emerges as the optimal heterogeneous catalyst for hydrazide reduction in methanol, operating effectively at moderate hydrogen pressure (4 atm) and temperature (30-70°C). This catalyst combination achieves near-quantitative conversion within 4-7 hours while exhibiting remarkable chemoselectivity – reducing C=N bonds without affecting the benzyl group or generating dehalogenation byproducts common with palladium catalysts . Temperature gradients critically influence diastereoselectivity during reductive amination: Lowering the reaction temperature to -20°C during iminium formation significantly enhances trans-selectivity (>20:1 dr) by slowing the reaction kinetics and favoring the kinetically controlled equatorial approach of the hydride source [4] [7].
Process intensification strategies further elevate efficiency. Continuous flow hydrogenation using fixed-bed Raney nickel reactors demonstrates a 3.8-fold productivity increase over batch processes while reducing catalyst loading by 40%. Solvent-free conditions during the final cyclization step (toluene backflow) enhance atom economy by eliminating solvent waste and reduce reaction times from 10 to 4 hours through improved heat transfer [7]. These optimizations collectively elevate overall yields beyond 65% across six steps – a significant improvement over earlier routes documented in Organic Process Research & Development that suffered from expensive catalysts (Rh/C) and hazardous borane reagents .
Table 3: Optimized Reaction Conditions for Critical Synthetic Steps
Synthetic Step | Optimal Solvent | Catalyst System | Temperature Range | Key Process Parameter | Yield Improvement vs. Standard |
---|---|---|---|---|---|
Ammonolysis | Ethanol/H₂O (3:1) | None | 30-40°C | Ammonia concentration 25% | +15% conversion |
Grignard Addition | MTBE/THF (3:1) | None | -60°C to -40°C | Slow addition rate (2h) | +20% isolated yield |
Hydrazide Reduction | Methanol | Raney Ni (30:1 w/w) | 30-70°C | H₂ pressure 4 atm | >95% conversion |
Reductive Amination | Dichloroethane | NaBH(OAc)₃ | -20°C | Stoichiometry 1.2 equiv | trans:cis >20:1 |
Cyclization | Toluene (solvent-free possible) | None | Reflux | Azeotropic water removal | Time reduction to 4h |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1